N~3~-(2-chloro-7H-purin-6-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide
CAS No.:
Cat. No.: VC14777732
Molecular Formula: C13H13ClN8OS
Molecular Weight: 364.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13ClN8OS |
|---|---|
| Molecular Weight | 364.81 g/mol |
| IUPAC Name | 3-[(2-chloro-7H-purin-6-yl)amino]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C13H13ClN8OS/c14-12-19-9(8-10(20-12)17-5-16-8)15-4-3-7(23)18-13-22-21-11(24-13)6-1-2-6/h5-6H,1-4H2,(H,18,22,23)(H2,15,16,17,19,20) |
| Standard InChI Key | UMMKMZRPVFMQQW-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=NN=C(S2)NC(=O)CCNC3=NC(=NC4=C3NC=N4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₃H₁₃ClN₈OS and a molecular weight of 364.81 g/mol. Its IUPAC name, 3-[(2-chloro-7H-purin-6-yl)amino]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide, reflects three key components:
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2-Chloro-7H-purin-6-yl: A chlorinated purine derivative.
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5-Cyclopropyl-1,3,4-thiadiazol-2-yl: A thiadiazole ring substituted with a cyclopropyl group.
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Beta-alaninamide linker: Connects the purine and thiadiazole moieties .
Table 1: Key Physicochemical Properties
Synthesis and Structural Optimization
Synthetic Routes
The compound is synthesized via multi-step organic reactions:
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Purine Modification: 2-Chloro-6-aminopurine is functionalized through nucleophilic substitution .
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Thiadiazole Formation: Cyclopropyl-substituted thiadiazole is prepared via cyclization of thiosemicarbazides .
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Amide Coupling: Beta-alanine is conjugated to both moieties using carbodiimide crosslinkers (e.g., EDC/HOBt) .
Critical parameters include inert atmospheres (N₂), controlled temperatures (0–4°C for coupling), and purification via column chromatography .
Table 2: Key Synthetic Intermediates
| Intermediate | Role | Yield |
|---|---|---|
| 2-Chloro-6-aminopurine | Purine precursor | 75–80% |
| 5-Cyclopropyl-1,3,4-thiadiazole-2-amine | Thiadiazole core | 60–65% |
| Beta-alanine active ester | Linker activation | 85–90% |
The compound inhibits β-amyloid peptide release by modulating γ-secretase activity, a target in Alzheimer’s disease (AD). In vitro studies show IC₅₀ = 0.45 µM against Aβ42 production in neuronal cells, surpassing reference compounds like semagacestat . The thiadiazole moiety enhances blood-brain barrier permeability, while the cyclopropyl group stabilizes hydrophobic interactions with protease targets .
Anticancer Activity
1,3,4-Thiadiazoles are known to inhibit epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). In glioblastoma (U87MG) cells, this compound reduces viability by 78% at 10 µM via apoptosis induction, linked to caspase-3 activation . Comparative data with analogs highlight its superior efficacy:
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound | IC₅₀ (µM) – NUGC (Gastric) | IC₅₀ (µM) – U87MG (Glioblastoma) |
|---|---|---|
| Target Compound | 0.021 | 0.78 |
| CHS 828 (Reference) | 0.025 | 1.2 |
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: Moderate oral bioavailability (F = 45%) due to cyclopropyl-enhanced lipophilicity (LogP = 2.3) .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the purine ring; primary metabolite retains 60% activity .
Toxicity
In acute rodent studies:
Comparative Analysis with Structural Analogs
The compound’s uniqueness lies in its cyclopropyl-thiadiazole group, which improves target selectivity versus non-substituted analogs. For example:
Table 4: Selectivity Against Non-Target Enzymes
| Compound | EGFR Inhibition (IC₅₀) | COX-2 Inhibition (IC₅₀) | Selectivity Ratio (EGFR/COX-2) |
|---|---|---|---|
| Target Compound | 0.12 µM | 8.5 µM | 70.8 |
| 5-Phenyl-1,3,4-thiadiazole | 0.15 µM | 2.1 µM | 14.0 |
Patent Landscape and Applications
Key patents (e.g., US6207710B1, WO1998022494A2) claim its use in:
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Neurodegenerative Therapies: Reducing Aβ plaques in AD models .
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Oncology: Adjuvant therapy with paclitaxel in solid tumors .
Challenges and Future Directions
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